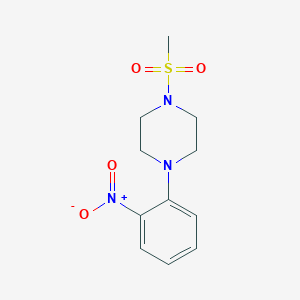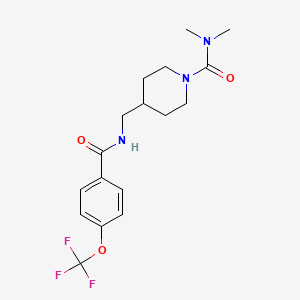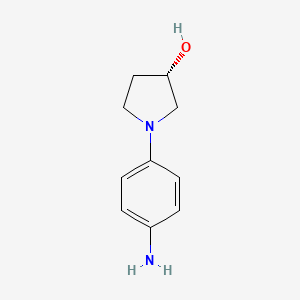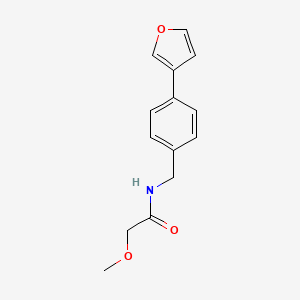![molecular formula C10H8O2 B2386887 Methyl-Bicyclo[4.2.0]octa-1,3,5-trien-7-carboxylat CAS No. 35095-07-9](/img/structure/B2386887.png)
Methyl-Bicyclo[4.2.0]octa-1,3,5-trien-7-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is characterized by its bicyclic structure, which includes a triene system and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
It’s known that the compound can undergo facile and irreversible oxidative coupling . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
The compound’s potential to undergo oxidative coupling suggests it may interact with redox-related pathways .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate may involve large-scale Diels-Alder reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Similar bicyclic structure but lacks the ester group.
Benzocyclobutene: Another bicyclic compound with a different ring system.
1,2-Dihydrobenzocyclobutene: Similar to benzocyclobutene but with a hydrogenated ring.
Uniqueness
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate is unique due to its combination of a triene system and a carboxylate ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGYSWFRKUQSLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2386807.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2386808.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2386811.png)
![(2S)-2-[(2-chloropyridin-4-yl)formamido]-N-ethyl-N,3-dimethylbutanamide](/img/structure/B2386813.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2386818.png)


![3-(4-methylphenyl)-2-(propylsulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2386821.png)



